molecular formula C24H24N2O6S B11126817 N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide

N-(1,3-benzodioxol-5-yl)-2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetamide

Cat. No.: B11126817
M. Wt: 468.5 g/mol
InChI Key: NMGDWAUXJASVHF-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structural features, which include a benzodioxole ring and a sulfamoyl group, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole ringCommon reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in research and development .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. One known target is the mitochondrial membrane potential, which the compound inhibits, leading to cell death under glucose starvation conditions. This mechanism is particularly relevant in cancer research, where tumor cells often experience glucose deprivation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-{4-[(3,4-DIMETHYLPHENYL)SULFAMOYL]-2-METHYLPHENOXY}ACETAMIDE is unique due to its specific combination of a benzodioxole ring and a sulfamoyl group, which confer distinct chemical and biological properties. Its ability to inhibit mitochondrial membrane potential under glucose starvation sets it apart from other similar compounds .

Properties

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy]acetamide

InChI

InChI=1S/C24H24N2O6S/c1-15-4-5-19(10-16(15)2)26-33(28,29)20-7-9-21(17(3)11-20)30-13-24(27)25-18-6-8-22-23(12-18)32-14-31-22/h4-12,26H,13-14H2,1-3H3,(H,25,27)

InChI Key

NMGDWAUXJASVHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NC3=CC4=C(C=C3)OCO4)C)C

Origin of Product

United States

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